2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoline is a complex organic compound that features both quinoline and morpholine moieties Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoline typically involves the reaction of quinoline derivatives with morpholine. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with morpholine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the morpholine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives with additional oxygen-containing functional groups, while reduction can yield fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoline involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinoline: A simpler quinoline derivative with similar aromatic properties.
4-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group, offering different reactivity and biological activity.
Morpholine-4-carboxylic acid: A morpholine derivative with a carboxyl group, used in various chemical syntheses.
Uniqueness
2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoline is unique due to its combination of quinoline and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C18H21N3O3 |
---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
morpholin-4-yl-(4-quinolin-2-ylmorpholin-2-yl)methanone |
InChI |
InChI=1S/C18H21N3O3/c22-18(20-7-10-23-11-8-20)16-13-21(9-12-24-16)17-6-5-14-3-1-2-4-15(14)19-17/h1-6,16H,7-13H2 |
InChI-Schlüssel |
WKTABLMBSQBPHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2CN(CCO2)C3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.